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Compound of Interest

Compound Name: (S)-Nor-Verapamil-d6

Cat. No.: B15145003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and

detailed characterization methods for (S)-Nor-Verapamil-d6. This deuterated analog of the

active metabolite of Verapamil is a critical tool in pharmacokinetic and metabolic studies, often

utilized as an internal standard for quantitative analysis by mass spectrometry.

Introduction
(S)-Nor-Verapamil is the S-enantiomer of Norverapamil, the primary active N-demethylated

metabolite of Verapamil.[1] Verapamil is a widely used calcium channel blocker for the

treatment of hypertension, angina, and cardiac arrhythmias.[1] The stereochemistry of

Verapamil and its metabolites is crucial, as the S-enantiomer exhibits significantly greater

pharmacological potency.[2] Isotopic labeling with deuterium (d6) at the isopropyl moiety

provides a stable internal standard for bioanalytical assays, enabling precise quantification of

the active (S)-Nor-Verapamil in biological matrices. This guide outlines a detailed, multi-step

synthetic pathway and the requisite analytical techniques for the characterization and quality

control of (S)-Nor-Verapamil-d6.

Proposed Synthetic Pathway
The synthesis of (S)-Nor-Verapamil-d6 can be approached through a multi-step process that

introduces the deuterium label at an early stage, followed by the construction of the core
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structure, and finally, chiral resolution to isolate the desired S-enantiomer. The overall workflow

is depicted below.
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Figure 1: Proposed synthetic workflow for (S)-Nor-Verapamil-d6.
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Experimental Protocols
Synthesis of 2-Bromopropane-d7 (Intermediate 1)
Objective: To prepare the deuterated alkylating agent.

Procedure:

To a solution of isopropyl-d7 alcohol (1.0 eq) in a round-bottom flask, slowly add hydrobromic

acid (48%, 2.0 eq) at 0 °C.

The reaction mixture is then heated to reflux for 4 hours.

After cooling to room temperature, the mixture is transferred to a separatory funnel, and the

organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and

brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield 2-bromopropane-d7.

Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methyl-d6-
butanenitrile (Intermediate 2)
Objective: To introduce the deuterated isopropyl group.

Procedure:

To a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq) in dry toluene, add sodium amide

(1.2 eq) portion-wise at room temperature under an inert atmosphere.

The mixture is heated to 80 °C for 1 hour, then cooled to 15 °C.

A solution of 2-bromopropane-d7 (1.1 eq) in dry toluene is added dropwise, and the reaction

is stirred at room temperature for 3 hours.

The reaction is quenched by the slow addition of water. The organic layer is separated,

washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is evaporated, and the crude product is purified by column chromatography

(silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-3-methyl-
d6-pentanenitrile (Intermediate 3)
Objective: To append the chloropropyl chain.

Procedure:

Following the procedure for Intermediate 2, deprotonate 2-(3,4-dimethoxyphenyl)-3-methyl-

d6-butanenitrile (1.0 eq) with sodium amide (1.2 eq) in dry toluene.

Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction at room temperature overnight.

Work-up and purify by column chromatography to yield the desired product.

Synthesis of (S,R)-Nor-Verapamil-d6 (Racemic Mixture)
Objective: To synthesize the racemic deuterated Nor-Verapamil.

Procedure:

A mixture of Intermediate 3 (1.0 eq), 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.2 eq), and

potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 24 hours.

The reaction mixture is cooled, filtered, and the solvent is removed in vacuo.

The residue is dissolved in ethyl acetate, washed with water and brine, and dried over

anhydrous sodium sulfate.

Purification by column chromatography (silica gel, dichloromethane:methanol gradient)

provides the racemic (S,R)-Nor-Verapamil-d6.

Chiral Separation of (S)-Nor-Verapamil-d6
Objective: To isolate the pure (S)-enantiomer.

Procedure:
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The racemic mixture of (S,R)-Nor-Verapamil-d6 is subjected to preparative chiral High-

Performance Liquid Chromatography (HPLC).

A suitable chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is used.

The mobile phase is typically a mixture of hexane and a polar organic modifier like

isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to

improve peak shape.

Fractions corresponding to the first eluting peak (typically the (S)-enantiomer) are collected.

The solvent is evaporated under reduced pressure to yield the enantiomerically pure (S)-
Nor-Verapamil-d6.

Characterization Data
The synthesized (S)-Nor-Verapamil-d6 should be thoroughly characterized to confirm its

identity, purity, and isotopic enrichment.

Physicochemical Properties
Property Value

Chemical Formula C₂₆H₃₀D₆N₂O₄

Molecular Weight 446.62 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in methanol, acetonitrile, DMSO

Analytical Data
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Analysis Specification

¹H NMR
Conforms to the structure, with the absence of

signals corresponding to the isopropyl protons.

¹³C NMR Conforms to the structure.

Mass Spectrometry (HRMS) [M+H]⁺ calculated: 447.3111; found: ± 5 ppm

Chiral Purity (HPLC) ≥ 99% ee

Chemical Purity (HPLC) ≥ 98%

Isotopic Enrichment ≥ 98% d6

Characterization Methodologies
High-Performance Liquid Chromatography (HPLC)

Chiral Purity Analysis:

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 278 nm

Expected Outcome: Baseline separation of the (S) and (R) enantiomers.

Chemical Purity Analysis:

Column: C18 (150 x 4.6 mm, 5 µm)

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 1.0 mL/min

Detection: UV at 278 nm
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Mass Spectrometry (MS)
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Mode: Positive ion mode.

Expected [M+H]⁺: m/z 447.3111

Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by

comparing the fragmentation pattern with that of an unlabeled (S)-Nor-Verapamil standard.

Key fragments would be expected to show a +6 Da shift if they contain the deuterated

isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum should be consistent with the structure of (S)-Nor-Verapamil, with the

notable absence of the characteristic doublet for the isopropyl methyl groups and the

multiplet for the isopropyl methine proton.

¹³C NMR: The spectrum should show the expected number of carbon signals. The signals for

the deuterated isopropyl carbons will be significantly attenuated or absent depending on the

spectrometer settings.

²H NMR: A spectrum acquired in a suitable solvent will show a signal corresponding to the

deuterium atoms on the isopropyl group, confirming the location of the label.

Logical Workflow for Quality Control
The following diagram illustrates the logical workflow for the quality control and release of a

batch of synthesized (S)-Nor-Verapamil-d6.
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Quality Control Workflow

Synthesized (S)-Nor-Verapamil-d6
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Meets Specifications?

Release for Use
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Figure 2: Quality control workflow for (S)-Nor-Verapamil-d6.

Conclusion
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The synthesis and characterization of (S)-Nor-Verapamil-d6 require a meticulous multi-step

process involving the use of deuterated starting materials, careful purification, and chiral

separation. The analytical characterization is critical to ensure the identity, purity, enantiomeric

excess, and isotopic enrichment of the final product. This technical guide provides a robust

framework for the preparation and quality control of this essential analytical standard for

advanced pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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